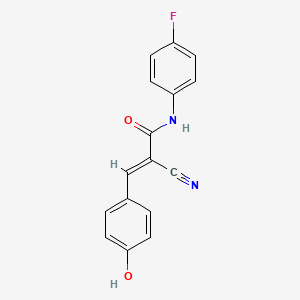
2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of compounds known as Bruton's tyrosine kinase (BTK) inhibitors, which are being investigated for their potential use in the treatment of various forms of cancer and autoimmune diseases.
Wirkmechanismus
2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide works by inhibiting the activity of BTK, a key enzyme involved in the signaling pathways that regulate the proliferation and survival of B cells. By inhibiting BTK, 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This makes 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide a promising therapeutic target for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and physiological effects:
2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide has been shown to have significant biochemical and physiological effects. In preclinical studies, 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide has been shown to inhibit B-cell proliferation and induce apoptosis (programmed cell death) in B-cell malignancies. 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide has also been shown to reduce the production of autoantibodies in animal models of autoimmune diseases. In addition, 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide has been shown to have a favorable safety profile, with minimal toxicity observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide is its specificity for BTK, which makes it a promising therapeutic target for the treatment of B-cell malignancies and autoimmune diseases. However, one of the limitations of 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide is its relatively short half-life, which may limit its efficacy in clinical settings. Additionally, more research is needed to fully understand the long-term effects of 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide on the immune system and other physiological processes.
Zukünftige Richtungen
There are several future directions for research on 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide. One area of focus is the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer side effects. Another area of focus is the investigation of 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide in combination with other therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes. Finally, more research is needed to fully understand the mechanisms of action of 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide and its effects on the immune system and other physiological processes.
Synthesemethoden
The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide involves several steps, including the reaction of 4-hydroxybenzaldehyde with 4-fluoroaniline to form 4-fluoro-N-(4-hydroxyphenyl)aniline. This intermediate is then reacted with ethyl cyanoacetate to form 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various forms of cancer and autoimmune diseases. In preclinical studies, 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide has also shown potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-13-3-5-14(6-4-13)19-16(21)12(10-18)9-11-1-7-15(20)8-2-11/h1-9,20H,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMKLWFJCKMCID-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5718996.png)
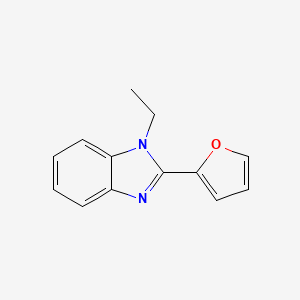
![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5719010.png)
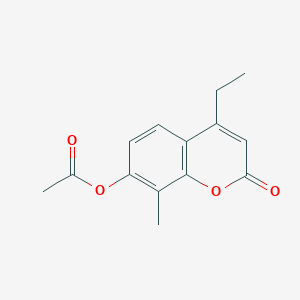
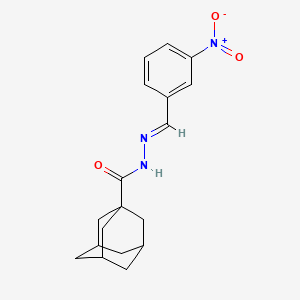
![2-[(4-methoxybenzyl)thio]-N-phenylacetamide](/img/structure/B5719033.png)
![4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5719043.png)

![2-[(2-chloro-6-nitrobenzyl)thio]-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719060.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5719066.png)
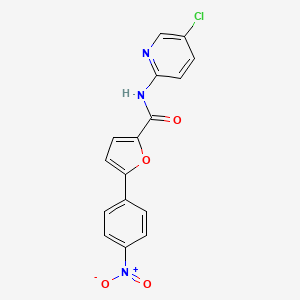
![2-(4-morpholinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5719084.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)